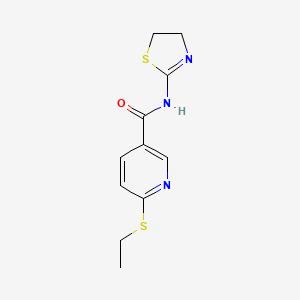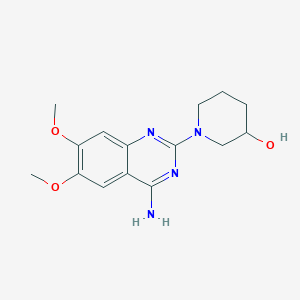
4-(3-Methoxy-4-methylbenzoyl)-3-methylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxy-4-methylbenzoyl)-3-methylpiperazin-2-one, also known as MMMP, is a compound that has gained attention in scientific research due to its potential pharmacological properties. MMMP is a piperazinone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 4-(3-Methoxy-4-methylbenzoyl)-3-methylpiperazin-2-one is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of pro-inflammatory cytokine production, and inhibition of voltage-gated sodium channels. Additionally, this compound has been shown to have analgesic effects by inhibiting the activity of voltage-gated sodium channels.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Methoxy-4-methylbenzoyl)-3-methylpiperazin-2-one has several advantages for lab experiments, including its potential pharmacological properties and its ability to inhibit the growth of various cancer cell lines. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 4-(3-Methoxy-4-methylbenzoyl)-3-methylpiperazin-2-one, including further research on its mechanism of action, potential applications in the treatment of cancer and inflammatory diseases, and the development of more potent derivatives. Additionally, the potential toxicity of this compound and its derivatives should be further studied to ensure their safety for use in humans.
Conclusion
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. Further research is needed to fully understand the potential of this compound and its derivatives in the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
4-(3-Methoxy-4-methylbenzoyl)-3-methylpiperazin-2-one can be synthesized through various methods, including the reaction of 3-methyl-4-nitrobenzoic acid with 3-methoxyaniline in the presence of a reducing agent, such as iron powder, to form 3-methoxy-4-methylbenzamide. This intermediate compound can then be reacted with N-methylpiperazine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, to form this compound.
Applications De Recherche Scientifique
4-(3-Methoxy-4-methylbenzoyl)-3-methylpiperazin-2-one has been studied for its potential pharmacological properties, including its antitumor, anti-inflammatory, and analgesic effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of cyclooxygenase-2. Additionally, this compound has been shown to have analgesic effects by inhibiting the activity of voltage-gated sodium channels.
Propriétés
IUPAC Name |
4-(3-methoxy-4-methylbenzoyl)-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-4-5-11(8-12(9)19-3)14(18)16-7-6-15-13(17)10(16)2/h4-5,8,10H,6-7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSNVTFXCODSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC(=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 5-chloro-1,3-dimethylpyrazole-4-carboxylate](/img/structure/B7561941.png)
![Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7561943.png)
![[2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561952.png)
![N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7561955.png)
![Azetidin-1-yl-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B7561959.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B7561965.png)
![[2-[(3-ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561979.png)
![ethyl (Z)-3-[4-[[4-(azepan-1-yl)-3-nitrobenzoyl]amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B7561986.png)
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561989.png)

![2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)

![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7562023.png)
